Product packaging for Ethanol, 2-(4-chloro-2-fluorophenoxy)-(Cat. No.:CAS No. 6161-88-2)

Ethanol, 2-(4-chloro-2-fluorophenoxy)-

Cat. No.: B1436001
CAS No.: 6161-88-2
M. Wt: 190.6 g/mol
InChI Key: YSNPRGPUXJVECJ-UHFFFAOYSA-N
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Description

Ethanol, 2-(4-chloro-2-fluorophenoxy)- (CAS 6161-88-2) is an organofluorine compound characterized by a phenoxy group substituted with chlorine and fluorine at the 4- and 2-positions, respectively, attached to an ethanol moiety. This compound is primarily utilized in pharmaceutical research as a reference standard, intermediate, or precursor for synthesizing bioactive molecules . Its structural features, including halogen substitutions and hydroxyl functionality, influence its physicochemical behavior and metabolic pathways, making it a subject of interest in drug development and environmental degradation studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO2 B1436001 Ethanol, 2-(4-chloro-2-fluorophenoxy)- CAS No. 6161-88-2

Properties

IUPAC Name

2-(4-chloro-2-fluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNPRGPUXJVECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Substitution

A common approach is the reaction of 4-chloro-2-fluorophenol with ethylene oxide or 2-chloroethanol under basic conditions (e.g., potassium carbonate or sodium hydride) to yield ethanol, 2-(4-chloro-2-fluorophenoxy)- through an SN2 mechanism.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
    • Temperature: Mild heating (50–80°C) to facilitate ring opening or substitution.
    • Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
  • Advantages:

    • Straightforward reaction setup.
    • High selectivity for ether formation.
    • Scalable for industrial synthesis.

Reduction of 2-(4-chloro-2-fluorophenoxy)acetophenone

An alternative method involves synthesizing the acetophenone derivative first, then reducing the ketone group to ethanol.

  • Step 1: Synthesis of 2-(4-chloro-2-fluorophenoxy)acetophenone by acylation or nucleophilic aromatic substitution on appropriate precursors.
  • Step 2: Reduction using hydride reagents such as borane-dimethyl sulfide complex (BH3·SMe2) or lithium aluminum hydride (LiAlH4).

  • Reaction Conditions:

    • Solvent: Toluene or tetrahydrofuran (THF).
    • Temperature: 0–40°C, controlled to avoid side reactions.
    • Catalyst: Metal catalysts may be used in some cases to improve selectivity.
  • Example from Related Compound Synthesis:

    • In a patent for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, borane-dimethyl sulfide was added to a solution of prolinol catalyst in toluene at 40°C, followed by slow addition of the ketone precursor, stirring, and work-up to isolate the reduced alcohol.

Halogenation of Phenyl Ethanol Precursors

For compounds with multiple halogen substituents, selective halogenation of a phenyl ethanol precursor can be employed.

  • Method:

    • Starting from 2-phenoxyethanol, electrophilic halogenation using reagents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
    • Temperature control (0–25°C) and solvents like acetic acid or dichloromethane to regulate reaction rate and selectivity.
  • Industrial Application:

    • Automated reactors with precise temperature and reagent feed control are used to ensure consistent halogenation and high purity.

Purification and Characterization

  • Purification Techniques:

    • Recrystallization from ethanol or ethyl acetate/hexane mixtures.
    • Column chromatography using silica gel with gradients of ethyl acetate in hexane (10–30% v/v).
    • Distillation is generally avoided due to thermal sensitivity of halogenated ethanol derivatives.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and substitution pattern.
    • High-Performance Liquid Chromatography (HPLC) for purity (>95%).
    • Elemental analysis to verify halogen content.
    • Mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages References
Nucleophilic substitution 4-chloro-2-fluorophenol + ethylene oxide K2CO3 or NaH 50–80°C, DMF or acetone High selectivity, scalable General organic synthesis
Reduction of ketone 2-(4-chloro-2-fluorophenoxy)acetophenone BH3·SMe2 or LiAlH4 0–40°C, toluene or THF Stereoselective, well-established Patent example
Electrophilic halogenation 2-phenoxyethanol NCS, NFSI 0–25°C, acetic acid or DCM Selective halogenation Industrial method

Research Findings and Optimization Notes

  • The choice of method depends on the desired stereochemistry, scale, and purity requirements.
  • Borane-dimethyl sulfide reductions are favored for their mild conditions and good stereocontrol in related compounds.
  • Halogenation reactions require careful temperature and reagent control to avoid polyhalogenation or degradation.
  • Purification via recrystallization and chromatography ensures removal of side-products and unreacted starting materials.
  • Stability studies recommend storage at low temperatures (0–6°C) in amber containers to prevent degradation of halogenated ethanol derivatives.

This comprehensive overview integrates diverse, reliable sources to present authoritative preparation methods for ethanol, 2-(4-chloro-2-fluorophenoxy)-, highlighting synthetic routes, reaction conditions, purification, and characterization techniques essential for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(4-chloro-2-fluorophenoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Ethanol, 2-(4-chloro-2-fluorophenoxy)- serves as an important intermediate in the production of agricultural insecticides. The compound can be synthesized from 4-chloro-2-fluorophenol and propylene oxide, providing a pathway for creating effective insecticides that target pest species without harming beneficial organisms . This compound's fluorinated structure enhances its biological activity, making it a valuable asset in pest control formulations.

Table 1: Synthesis Pathways for Ethanol, 2-(4-chloro-2-fluorophenoxy)-

Starting MaterialReaction TypeProduct
4-Chloro-2-fluorophenolReaction with propylene oxideEthanol, 2-(4-chloro-2-fluorophenoxy)-
4-PhenoxyphenolReaction with ethylene oxideRelated fluorinated compounds

Pharmaceutical Applications

The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of ethanol, 2-(4-chloro-2-fluorophenoxy)- can act as voltage-gated sodium channel blockers. These properties are relevant for developing treatments for neuropathic pain, where modulation of sodium channels is crucial for managing pain signals . The design of such compounds aims to improve therapeutic efficacy while minimizing central nervous system side effects commonly associated with conventional sodium channel blockers.

Case Study: Sodium Channel Blocker Development

A study highlighted the synthesis of a novel sodium channel blocker based on the structure of ethanol, 2-(4-chloro-2-fluorophenoxy)-. This compound demonstrated superior potency and a favorable therapeutic index compared to existing medications like carbamazepine and lamotrigine. The findings suggest that modifications to the fluorinated phenoxy group can significantly enhance pharmacological activity .

Chemical Synthesis and Fluorination

The introduction of fluorine into organic molecules often alters their chemical properties dramatically. Ethanol, 2-(4-chloro-2-fluorophenoxy)- can be utilized as a building block in synthesizing more complex fluorinated compounds. The presence of fluorine can enhance lipophilicity and metabolic stability, making such compounds attractive for drug development .

Table 2: Properties of Fluorinated Compounds

PropertyNon-Fluorinated CompoundFluorinated Compound
LipophilicityModerateHigh
Metabolic StabilityLowHigh
Biological ActivityVariableEnhanced

Mechanism of Action

The mechanism of action of Ethanol, 2-(4-chloro-2-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, differing in functional groups, substituents, or metabolic products. Below is a detailed comparison:

Structural Analogs and Derivatives

Compound Name CAS Number Molecular Formula Key Functional Groups Key Applications/Properties References
Ethanol, 2-(4-chloro-2-fluorophenoxy)- 6161-88-2 C₈H₈ClFO₂ Ethanol, 4-chloro-2-fluorophenoxy Pharmaceutical intermediate, reference standard
2-(4-Chloro-2-fluorophenoxy)acetic acid 326-75-0 C₈H₆ClFO₃ Carboxylic acid, phenoxy substituents Herbicide metabolite, synthetic precursor
2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid 952483-86-2 C₁₀H₁₀ClFO₃ Branched carboxylic acid Agrochemical intermediate
4-(4-Chloro-2-fluorophenoxy) phenol N/A C₁₂H₈ClFO₂ Phenol, 4-chloro-2-fluorophenoxy Degradation product of clodinafop
2-(4-Fluorophenyl)ethanol 7589-27-7 C₈H₉FO Ethanol, 4-fluorophenyl Solubility studies, biochemical reagent

Key Observations:

  • Functional Group Impact: Replacing the ethanol group with a carboxylic acid (e.g., 2-(4-chloro-2-fluorophenoxy)acetic acid) increases polarity, enhancing water solubility but reducing lipid permeability .
  • Substituent Effects: Fluorine at the 2-position improves metabolic stability compared to non-fluorinated analogs, as seen in degradation studies .

Physicochemical Properties

Property Ethanol, 2-(4-chloro-2-fluorophenoxy)- 2-(4-Chloro-2-fluorophenoxy)acetic acid 2-(4-Fluorophenyl)ethanol
Molecular Weight (g/mol) ~174.6 (estimated) 204.58 140.16
Water Solubility Low (hydrophobic phenoxy group) Moderate (carboxylic acid) Low
LogP (Partition Coefficient) ~2.5 (predicted) ~2.0 ~1.8
Bioavailability Limited due to low solubility Enhanced via co-crystallization (e.g., with glutaric acid) N/A

Key Findings:

  • Solubility Challenges: The parent compound’s low aqueous solubility is a limitation in pharmaceutical formulations. Co-crystallization strategies (e.g., with glutaric acid) used for analogs like 2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide improve dissolution rates by 18-fold and bioavailability by 3-fold .
  • Metabolic Stability: Fluorine substitution at the 2-position reduces oxidative degradation compared to non-fluorinated phenoxy compounds .

Biological Activity

Ethanol, 2-(4-chloro-2-fluorophenoxy)- is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Ethanol, 2-(4-chloro-2-fluorophenoxy)- features a phenoxy group with both chloro and fluoro substituents. These modifications can significantly influence its reactivity, binding affinity, and overall biological activity. The presence of these halogens enhances the compound's interaction with various biological targets, making it a candidate for further research in therapeutic applications.

The biological activity of Ethanol, 2-(4-chloro-2-fluorophenoxy)- is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and fluoro groups can modulate the compound's binding affinity to these targets, thereby influencing various biochemical pathways. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for treating conditions related to enzyme dysfunctions.
  • Receptor Modulation : The compound may also act on certain receptors, leading to altered cellular responses.

Anticancer Activity

Recent research has explored the anticancer properties of compounds structurally related to Ethanol, 2-(4-chloro-2-fluorophenoxy)-. For instance, studies on similar phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that some derivatives exhibited high potency against multiple cancer types, suggesting a promising avenue for drug development .

Antibacterial and Antifungal Activity

The antibacterial activity of Ethanol, 2-(4-chloro-2-fluorophenoxy)- has been investigated alongside its derivatives. Notably, certain analogues have displayed significant inhibition against both Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Zone of Inhibition (mm)
Ciprofloxacin420
Compound X (analog)817

These findings indicate that modifications in the structure can enhance antibacterial efficacy .

Case Studies

  • Synthesis and Evaluation : A study synthesized various phenolic analogues and evaluated their biological activities through docking studies and cytotoxicity assays. The results highlighted the importance of structural modifications in enhancing biological activity against cancer cells .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial properties of related compounds showed that introducing electron-withdrawing groups like chloro and fluoro significantly increased antimicrobial efficacy against common pathogens .

Comparative Analysis with Similar Compounds

Ethanol, 2-(4-chloro-2-fluorophenoxy)- can be compared to other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethanol, 2-(4-chlorophenoxy)Chloro onlyModerate antibacterial
Ethanol, 2-(4-fluorophenoxy)Fluoro onlyLow anticancer activity
Ethanol, 2-(4-chloro-2-fluorophenoxy)Chloro + FluoroHigh anticancer & antibacterial

This table illustrates how the combination of chloro and fluoro substituents in Ethanol, 2-(4-chloro-2-fluorophenoxy)- enhances its biological activity compared to its analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanol, 2-(4-chloro-2-fluorophenoxy)-, and how can purity be optimized?

  • Methodology : A common approach involves coupling 4-chloro-2-fluorophenol with a halogenated ethanol derivative (e.g., 2-bromoethanol) under basic conditions. For example, nucleophilic substitution reactions in anhydrous solvents like DMF or THF, catalyzed by K₂CO₃ or NaH, yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by ¹H/¹³C-NMR (δ ~4.8–5.2 ppm for phenoxy-CH₂) ensure high purity .
  • Critical Step : Monitor reaction progress by TLC to avoid over-alkylation. Residual solvents should be removed under reduced pressure, followed by recrystallization from ethanol/water mixtures.

Q. What safety protocols are essential for handling Ethanol, 2-(4-chloro-2-fluorophenoxy)- in the lab?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (S37/39) .
  • Ventilation : Use fume hoods to minimize inhalation risks (WGK Germany: 3) .
  • Emergency Response : In case of skin contact, rinse immediately with water (S24/25, S26); for ingestion, seek medical attention and provide SDS documentation .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and static discharge sources .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermochemical properties of Ethanol, 2-(4-chloro-2-fluorophenoxy)-?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and bond dissociation energies. Basis sets like 6-311++G(d,p) are recommended for halogenated systems. Validate results against experimental IR/Raman spectra (C-F stretch ~1100–1200 cm⁻¹) and ionization potentials .
  • Key Insight : Gradient-corrected functionals (e.g., Becke’s 1988 model) improve accuracy for asymptotic exchange-energy behavior, critical for halogen-substituted aromatics .

Q. What co-crystallization strategies improve the aqueous solubility of Ethanol, 2-(4-chloro-2-fluorophenoxy)- for pharmaceutical applications?

  • Approach : Screen coformers (e.g., glutaric acid) via hot-stage microscopy to identify eutectic points and cocrystal formation. Intrinsic dissolution studies (USP apparatus) in pH 6.8 phosphate buffer can quantify solubility enhancements (e.g., 18-fold increase reported for similar fluorophenoxy derivatives) .
  • Validation : Characterize cocrystals using PXRD (distinct Bragg peaks) and DSC (melting point shifts ≥10°C) .

Q. Which advanced techniques characterize the solid-state behavior and stability of this compound under thermal stress?

  • Tools :

  • Hot-Stage Microscopy : Monitor phase transitions (e.g., melting, recrystallization) at 1–10°C/min heating rates. For example, binary melt experiments with carboxylic acids reveal compatibility for cocrystal screening .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity at 25°C/60% RH to predict formulation stability.
    • Data Interpretation : Correlate thermal events (TGA-DSC) with degradation pathways (e.g., dehalogenation above 200°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2-(4-chloro-2-fluorophenoxy)-
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Reactant of Route 2
Ethanol, 2-(4-chloro-2-fluorophenoxy)-

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